Comparative Structural and Linker Composition Analysis
This compound incorporates a unique benzotriazinone-based CRBN ligand (3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl) linked via a PEG3 chain to a phenylacetamide. This contrasts with the commonly used phthalimide-based CRBN ligand (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl) found in dBET1 and ARV-825 [1]. The distinct CRBN-binding moiety is expected to alter the ternary complex geometry and may influence degradation selectivity and kinetics [2].
| Evidence Dimension | CRBN E3 Ligase Ligand and Linker Composition |
|---|---|
| Target Compound Data | Benzotriazinone-based CRBN ligand linked via PEG3 chain to a phenylacetamide group |
| Comparator Or Baseline | dBET1 and ARV-825 utilize a phthalimide-based CRBN ligand linked via alkyl chains |
| Quantified Difference | Qualitative structural difference in E3 ligase recruitment module; no direct quantitative data available for target compound. |
| Conditions | Based on reported IUPAC names and chemical structures |
Why This Matters
The choice of CRBN ligand impacts ternary complex stability and degradation efficiency, and this structural divergence precludes assuming performance equivalency with phthalimide-based PROTACs.
- [1] PubChem CID 121424096. 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide. View Source
- [2] Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706-714. View Source
